4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

Description

Systematic IUPAC Nomenclature and Structural Representation

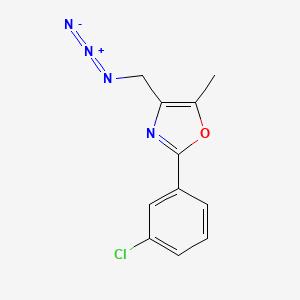

The compound 4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole is defined by its systematic IUPAC name, which reflects its heterocyclic oxazole core and substituent arrangement. The oxazole ring (a five-membered aromatic structure containing one oxygen and one nitrogen atom) is substituted at positions 2, 4, and 5. The 2-position bears a 3-chlorophenyl group, the 4-position features an azidomethyl (-CH₂N₃) moiety, and the 5-position is occupied by a methyl group (-CH₃).

The structural representation (Figure 1) highlights the planar oxazole ring with conjugated π-electrons, stabilized by resonance. The azidomethyl group introduces a linear N₃ unit, while the 3-chlorophenyl substituent contributes steric and electronic effects due to its aromaticity and chlorine atom.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CC1=C(CN=[N+]=[N-])N=C(C2=CC=CC(Cl)=C2)O1 |

| InChIKey | APSFPRRLYJLLEB-UHFFFAOYSA-N |

Figure 1 : Structural depiction derived from SMILES and InChIKey.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 1325306-29-3 , assigned to ensure global standardization. Its molecular formula, C₁₁H₉ClN₄O , was validated through high-resolution mass spectrometry (HRMS) and elemental analysis, confirming the presence of 11 carbon, 9 hydrogen, 1 chlorine, 4 nitrogen, and 1 oxygen atom. The molecular weight of 248.67 g/mol aligns with theoretical calculations based on isotopic composition.

| Identifier | Value |

|---|---|

| CAS Registry Number | 1325306-29-3 |

| Molecular Formula | C₁₁H₉ClN₄O |

| Molecular Weight (g/mol) | 248.67 |

The formula was further corroborated by nuclear magnetic resonance (NMR) spectroscopy, which resolved signals corresponding to the methyl group (δ ~2.5 ppm), azidomethyl protons (δ ~4.0 ppm), and aromatic protons (δ ~7.2–7.5 ppm).

Isomeric Considerations and Stereochemical Analysis

The compound exhibits structural isomerism but lacks stereoisomerism due to the absence of chiral centers. Key isomeric considerations include:

- Positional Isomerism : The oxazole ring substituents could theoretically occupy different positions. For example, the azidomethyl group might relocate to the 5-position, and the methyl group to the 4-position. However, synthetic routes favor the reported configuration due to thermodynamic stability.

- Tautomerism : The oxazole ring’s 1,3-azole system permits tautomeric shifts, but the presence of electron-withdrawing substituents (e.g., chlorine) stabilizes the canonical structure.

Stereochemical analysis confirms the compound’s planar geometry. Density functional theory (DFT) calculations show negligible deviation from coplanarity between the oxazole ring and 3-chlorophenyl group, minimizing steric strain.

| Isomer Type | Considerations |

|---|---|

| Structural | Limited to substituent positional variants; none reported synthetically. |

| Stereochemical | No enantiomers or diastereomers due to absence of stereogenic centers. |

The azide group’s linear geometry and lack of rotational barriers around the C-N bonds further preclude conformational isomerism.

Properties

IUPAC Name |

4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVPTWPMIOKCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via a nucleophilic substitution reaction using sodium azide and a suitable halomethyl precursor.

Chlorophenyl Substitution: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form a nitro group under suitable conditions.

Reduction: The azidomethyl group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Nitromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole.

Reduction: Formation of 4-(Aminomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole serves as a versatile building block in organic synthesis. Its azidomethyl group allows for further functionalization through click chemistry, enabling the creation of complex molecular architectures.

Key Reactions:

- Click Chemistry: Utilizes the azide for forming stable triazole linkages with alkynes.

- Substitution Reactions: The chlorophenyl group can be modified to introduce diverse substituents.

Medicinal Chemistry

This compound has potential applications as a pharmacophore in drug development. Its structure may interact with specific biological targets, such as enzymes or receptors.

Case Study:

Research has shown that derivatives of this compound can inhibit certain enzyme activities, making them candidates for further development into therapeutic agents.

Materials Science

The unique properties of this compound enable its use in creating novel materials. It can be incorporated into polymers or nanomaterials to enhance functionality.

Applications:

- Development of conductive polymers.

- Creation of nanocomposites with improved mechanical properties.

Biological Studies

In biological research, this compound can act as a probe or ligand to study molecular interactions and pathways. Its ability to form stable complexes makes it useful for investigating biomolecular dynamics.

Example Application:

Utilized in bioconjugation techniques to label biomolecules for imaging or tracking within biological systems.

Data Tables

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines or thiols | Base catalysis |

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Cl) increase oxidative stability but reduce solubility .

- Para-substituted aryl groups (e.g., 4-methoxy) improve crystallinity compared to meta-substituted analogs .

Azidomethyl vs. Other Functional Groups

The azidomethyl group’s reactivity contrasts with substituents like chloromethyl or morpholinylmethyl.

Key Findings :

- Chloromethyl derivatives are intermediates in alkylation reactions but lack the azide’s bioorthogonal utility .

Positional Isomerism

Substituent placement alters molecular geometry and interactions.

Key Findings :

- Azidomethyl at position 4 maximizes conjugation with the oxazole ring, enhancing UV absorbance .

- Position 2 substituents (e.g., propyl) introduce steric hindrance, affecting receptor binding .

Research Findings

- Synthesis : High-yield routes (75–82%) for triazole-thione analogs () suggest scalable methods for azidomethyl oxazoles .

- Crystallography : Isostructural thiazole derivatives () exhibit planar conformations, supporting similar packing behaviors in oxazoles .

- Biological Activity : Oxazoles with 4-chlorophenyl groups () show MIC values <1 µg/mL against S. aureus, highlighting the role of halogens in antimicrobial design .

Biological Activity

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole is a heterocyclic compound characterized by an oxazole ring with an azidomethyl group, a chlorophenyl group, and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of 248.67 g/mol. The synthesis typically involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azidomethyl group via nucleophilic substitution reactions using sodium azide .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The azidomethyl group can participate in click chemistry, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and drug development . The chlorophenyl moiety may also influence interactions with biological receptors, modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that azole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various pathogens. Specifically, derivatives containing azole rings demonstrated effective inhibition against strains of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Anticancer Activity

The compound's anticancer potential is noteworthy. In vitro studies have shown that related oxazole derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values for certain azole derivatives below 50 μM against HepG2 cells, indicating strong cytotoxicity .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | <50 |

| Related Azole Derivative | MCF-7 | <20 |

| Other Azole Compounds | Various | <30 |

Case Studies

Several case studies have documented the biological activities of compounds related to this compound:

- Cytotoxicity Evaluation : A study evaluated various oxazole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of azole derivatives against resistant bacterial strains. The findings supported the notion that these compounds could serve as potential leads for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole, and what analytical methods are critical for verifying its purity and structure?

- Methodology : Key synthetic steps include oxazole ring formation via cyclization of β-keto esters or amides with nitriles, followed by azidation of the chloromethyl intermediate (e.g., using NaN₃ in DMF). Structural confirmation requires / NMR to identify characteristic peaks (e.g., oxazole C-2 at ~160 ppm) and azidomethyl protons at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms the azide stretch (~2100 cm) .

Q. How can researchers optimize reaction yields for introducing the azidomethyl group into oxazole derivatives?

- Methodology : Use controlled stoichiometry (1.2–1.5 equivalents of NaN₃) in polar aprotic solvents (DMF or DMSO) at 50–60°C. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Post-reaction purification via flash chromatography (silica gel, gradient elution) removes unreacted NaN₃ and byproducts. Yield improvements (>70%) are achievable by avoiding moisture and ensuring inert conditions (argon/N₂) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data between computational models and experimental structures for this compound?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., oxazole ring planarity). Compare experimental data (e.g., C–N bond lengths: ~1.28–1.32 Å) with density functional theory (DFT) calculations. Discrepancies in torsional angles (e.g., 3-chlorophenyl vs. azidomethyl orientation) may arise from crystal packing effects; refine models using SHELXL software .

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its potential as a neurotrophic factor inducer?

- Methodology : Use in vitro assays with human neuroblastoma (SK-N-SH) cells to measure BDNF expression via ELISA or qPCR. Structure-activity relationship (SAR) studies can modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to assess potency (EC). Validate in vivo efficacy in diabetic neuropathy models (e.g., STZ-induced rats) by monitoring motor nerve conduction velocity and BDNF levels in sciatic nerves .

Q. What are the key challenges in analyzing the thermal stability and decomposition pathways of azidomethyl-containing oxazoles under varying conditions?

- Methodology : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for azide groups). Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., N₂, NH₃). Safety protocols are critical due to exothermic decomposition risks .

Q. How can researchers reconcile discrepancies in spectroscopic data (e.g., NMR splitting patterns) arising from conformational isomerism in solution?

- Methodology : Variable-temperature NMR (VT-NMR) experiments (e.g., −40°C to 80°C) can slow molecular rotation and resolve splitting from restricted rotation of the azidomethyl group. Compare with computational NOE predictions to validate dominant conformers .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches of this compound?

- Methodology : Use a Design of Experiments (DoE) framework to assess critical variables (e.g., temperature, solvent purity). Analyze batch-to-batch consistency via ANOVA for purity (HPLC ≥98%) and yield. Outlier detection with Grubbs’ test ensures process control .

Q. How can researchers mitigate side reactions during azidomethyl group installation, such as formation of triazole byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.